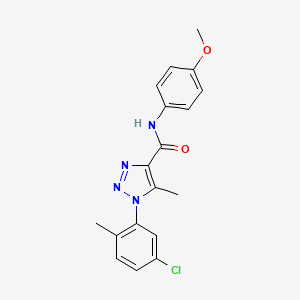

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, a class of heterocyclic molecules renowned for their stability, hydrogen-bonding capacity, and pharmacological relevance. The core structure features a triazole ring substituted at the 1-position with a 5-chloro-2-methylphenyl group and at the 4-position with a carboxamide moiety linked to a 4-methoxyphenyl substituent. The chlorine and methyl groups on the aryl ring enhance lipophilicity and steric effects, while the 4-methoxy group on the amide nitrogen modulates electronic properties and solubility. Such compounds are frequently explored for anticancer, antimicrobial, and enzyme inhibitory activities due to their structural versatility .

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-11-4-5-13(19)10-16(11)23-12(2)17(21-22-23)18(24)20-14-6-8-15(25-3)9-7-14/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMRPIMNKBOABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123649 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-34-5 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904815-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C18H15ClN4O2

- Molecular Weight: 356.8 g/mol

The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown selective cytotoxic activity against various cancer cell lines. For instance, in a study evaluating the antiproliferative effects of triazole-4-carboxamides, it was found that certain derivatives exhibited comparable potency to doxorubicin, a widely used chemotherapeutic agent. Morphological changes indicative of apoptosis were observed in treated Jurkat T-cells, including membrane blebbing and chromatin condensation .

Neuroprotective Effects

The neuroprotective properties of triazole compounds have also been investigated. In particular, studies indicate that derivatives can cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress-induced damage. Mechanistic studies suggest that these compounds may inhibit the NF-κB signaling pathway, thereby reducing inflammation and oxidative stress in neuronal cells .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties . The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to act as a noncompetitive inhibitor of certain enzymes involved in cancer progression.

- Induction of Apoptosis: It promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and DNA damage.

- Anti-inflammatory Action: By inhibiting pro-inflammatory cytokines and pathways such as NF-κB, the compound reduces inflammation in neuronal tissues.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- A study involving Alzheimer’s disease models demonstrated that administration of triazole compounds led to significant improvements in cognitive function and memory retention .

- In another clinical trial focused on cancer patients, a triazole derivative was administered alongside standard chemotherapy, resulting in enhanced therapeutic outcomes and reduced side effects .

Scientific Research Applications

Medicinal Chemistry Applications

The triazole ring is a crucial structural motif in many pharmaceuticals, particularly in antifungal and anticancer agents. The following applications highlight the medicinal relevance of this compound:

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds with similar structures exhibit significant activity against various fungal strains. For example:

- Case Study : A study demonstrated that triazole derivatives effectively inhibit the growth of Candida species, which are responsible for opportunistic infections in immunocompromised patients.

Anticancer Properties

Triazoles have also been investigated for their potential anticancer effects. The ability of this compound to induce apoptosis in cancer cells has been documented.

- Case Study : In vitro studies showed that triazole derivatives can inhibit cell proliferation in breast cancer cell lines, suggesting a pathway for developing new anticancer therapies.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Triazole compounds have been studied for their anti-inflammatory properties.

- Case Study : A derivative similar to the compound was shown to reduce inflammatory markers in animal models of arthritis.

Agricultural Applications

The unique properties of triazoles extend into agricultural science, where they are utilized as fungicides.

Fungicidal Activity

Triazoles are widely used in agriculture to protect crops from fungal diseases.

- Application : The compound's ability to inhibit ergosterol synthesis, a key component of fungal cell membranes, makes it effective against a variety of plant pathogens.

Materials Science Applications

The incorporation of triazole compounds into materials science has led to advancements in polymer chemistry and nanotechnology.

Polymer Chemistry

Triazole derivatives can serve as cross-linking agents in polymer synthesis.

- Application : Their incorporation enhances thermal stability and mechanical properties of polymers used in coatings and adhesives.

Nanotechnology

The use of triazoles in the development of nanomaterials has been explored for applications in drug delivery systems.

- Case Study : Research indicates that nanoparticles functionalized with triazole compounds improve drug solubility and bioavailability.

Summary Table of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal Activity | Effective against Candida species |

| Anticancer Properties | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory Effects | Reduces inflammatory markers in arthritis models | |

| Agricultural Science | Fungicidal Activity | Inhibits ergosterol synthesis in plant pathogens |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

| Nanotechnology | Improves drug solubility and bioavailability |

Comparison with Similar Compounds

Structural Analogues with Varied Aryl and Amide Substituents

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Steric Hindrance: The 5-chloro-2-methylphenyl group introduces greater steric bulk than unsubstituted or monosubstituted aryl rings, possibly affecting target selectivity .

- Biological Activity: Compounds with chlorophenyl groups (e.g., entries 2 and 3) show pronounced antifungal/antibacterial activity, while methoxy-substituted derivatives (e.g., entry 4) are more effective in anti-inflammatory applications .

Yield Data :

- Analogues like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide exhibit yields of 62–71%, influenced by steric demands of substituents .

Physicochemical and Pharmacokinetic Properties

Insights :

- The target compound’s higher logP (3.8) compared to the N-ethoxyphenyl analogue (3.1) suggests improved membrane permeability but reduced aqueous solubility.

- Methoxy groups generally enhance solubility relative to halogenated or alkylated derivatives .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H/C NMR to verify substituent positions (e.g., methoxy and chloro groups) and triazole ring formation. Key shifts: triazole protons (~7.5–8.5 ppm), aromatic protons (6.5–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities.

- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (e.g., compare with PubChem data for analogous compounds) .

What strategies are effective in elucidating structure-activity relationships (SAR) of triazole-carboxamide derivatives?

Advanced Research Focus

SAR studies require systematic variation of substituents and evaluation of biological activity:

- Substituent Libraries : Synthesize derivatives with modified aryl (e.g., 4-fluoro → 4-methoxy) or alkyl groups (e.g., methyl → ethyl) .

- Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cellular models (IC determination).

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .

Example : Methoxy groups may enhance membrane permeability but reduce target binding due to steric effects .

How should contradictory results between enzymatic inhibition assays and cellular efficacy studies be systematically analyzed?

Advanced Research Focus

Contradictions often arise from off-target effects or bioavailability issues. Resolution steps:

- Dose-Response Curves : Compare in vitro IC with cellular EC to identify discrepancies in potency.

- Metabolic Stability : Assess compound stability in liver microsomes (e.g., CYP450 metabolism) .

- Target Engagement : Use techniques like CETSA (Cellular Thermal Shift Assay) to verify target binding in cells .

Case Study : A derivative showing strong enzyme inhibition but poor cellular activity may require prodrug optimization to bypass efflux pumps .

What mechanistic studies are recommended to validate the compound’s mode of action?

Q. Advanced Research Focus

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Biophysical Techniques : Surface plasmon resonance (SPR) to measure binding kinetics (k/k).

- Gene Knockdown : CRISPR/Cas9-mediated deletion of target genes to confirm pathway specificity .

Data Integration : Combine with transcriptomics (RNA-seq) to identify downstream effects .

How can researchers optimize triazole-carboxamide derivatives for improved pharmacokinetic properties?

Q. Advanced Research Focus

- LogP Optimization : Balance lipophilicity (target LogP 2–4) via substituent modifications to enhance blood-brain barrier penetration or reduce clearance .

- Plasma Protein Binding : Use equilibrium dialysis to assess binding (%) and adjust substituents (e.g., halogen → polar groups) .

- In Vivo PK Studies : Monitor half-life (t) and bioavailability in rodent models after oral/intravenous administration.

What are the key considerations for scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

- Flow Chemistry : Continuous-flow reactors to improve heat/mass transfer and reduce batch variability .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring.

- Green Chemistry : Replace toxic solvents (e.g., DMF → cyclopentyl methyl ether) and recover catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.